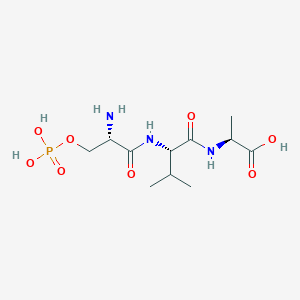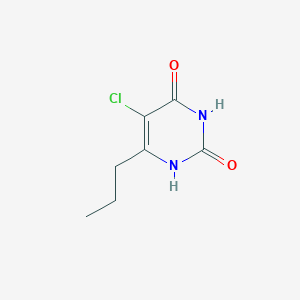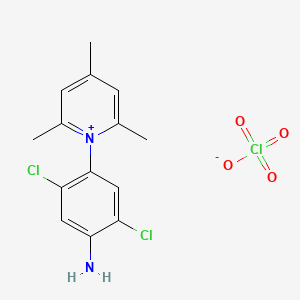![molecular formula C26H38N2O B14377750 N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea CAS No. 88467-99-6](/img/structure/B14377750.png)
N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to three different aromatic and aliphatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction between 4-butylbenzylamine, heptylamine, and 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure product. Catalysts and additives may be used to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce corresponding amines.
科学的研究の応用
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2-methylphenyl)urea
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(4-methylphenyl)urea
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-ethylphenyl)urea
Uniqueness
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea is unique due to its specific combination of aromatic and aliphatic groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
88467-99-6 |
|---|---|
分子式 |
C26H38N2O |
分子量 |
394.6 g/mol |
IUPAC名 |
1-[(4-butylphenyl)methyl]-1-heptyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H38N2O/c1-4-6-8-9-10-19-28(26(29)27-25-14-11-12-22(3)20-25)21-24-17-15-23(16-18-24)13-7-5-2/h11-12,14-18,20H,4-10,13,19,21H2,1-3H3,(H,27,29) |
InChIキー |
UGHXDJIFWDEVGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silanol](/img/structure/B14377668.png)
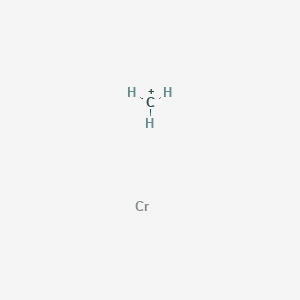
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

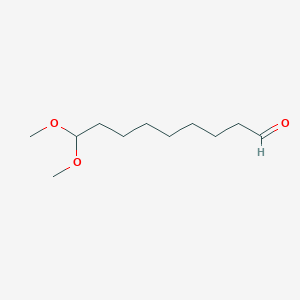
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
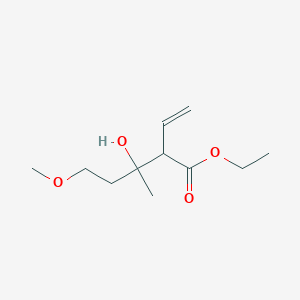
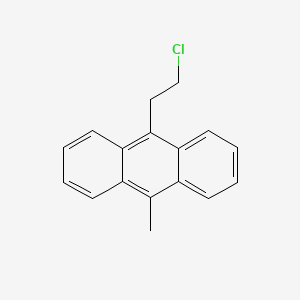
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
